molecular formula C7H13FO5 B12840939 (2R,3S,4R,5R)-2-fluoro-4,5,6-trihydroxy-3-methoxyhexanal

(2R,3S,4R,5R)-2-fluoro-4,5,6-trihydroxy-3-methoxyhexanal

Cat. No.: B12840939
M. Wt: 196.17 g/mol
InChI Key: QLNYZPSEJLQQSX-BDVNFPICSA-N
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Description

(2R,3S,4R,5R)-2-fluoro-4,5,6-trihydroxy-3-methoxyhexanal is a chiral compound with multiple hydroxyl groups and a fluorine atom attached to a hexanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-2-fluoro-4,5,6-trihydroxy-3-methoxyhexanal typically involves the use of stereoselective reactions to ensure the correct configuration of the chiral centersThe reaction conditions often include the use of specific catalysts and solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-2-fluoro-4,5,6-trihydroxy-3-methoxyhexanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid, while reduction leads to the formation of a primary alcohol .

Scientific Research Applications

(2R,3S,4R,5R)-2-fluoro-4,5,6-trihydroxy-3-methoxyhexanal has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-2-fluoro-4,5,6-trihydroxy-3-methoxyhexanal involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom and methoxy group in (2R,3S,4R,5R)-2-fluoro-4,5,6-trihydroxy-3-methoxyhexanal makes it unique compared to other similar compounds. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H13FO5

Molecular Weight

196.17 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-fluoro-4,5,6-trihydroxy-3-methoxyhexanal

InChI

InChI=1S/C7H13FO5/c1-13-7(4(8)2-9)6(12)5(11)3-10/h2,4-7,10-12H,3H2,1H3/t4-,5+,6+,7+/m0/s1

InChI Key

QLNYZPSEJLQQSX-BDVNFPICSA-N

Isomeric SMILES

CO[C@H]([C@H](C=O)F)[C@@H]([C@@H](CO)O)O

Canonical SMILES

COC(C(C=O)F)C(C(CO)O)O

Origin of Product

United States

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